6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-1-9-6-5(8)2-10-11(6)3-4;/h1-3H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSXVSYQGBWKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, which facilitate the addition-elimination mechanism (aza-Michael type) to bond the NH2-group of the starting aminopyrazole with the Cβ of the electrophilic compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride serves as a scaffold for developing new therapeutic agents. Its structural properties allow for modifications that enhance its potency and selectivity against various biological targets.
Anticancer Research
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| MCF-7 (Breast Cancer) | 8.0 | Inhibition of cell proliferation via kinase modulation |
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit critical enzymes involved in disease processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase | Competitive inhibition | 15.0 |
| Xanthine oxidase | Moderate inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its potential as a therapeutic agent against lung cancer cells. The results indicated that the compound could induce apoptosis through modulation of signaling pathways associated with cell survival.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The findings revealed promising inhibitory effects against a variety of bacterial strains, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine: This compound has a similar core structure but differs in the position of the bromine atom.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has additional nitro groups, which significantly alter its chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has a different substitution pattern and functional groups, leading to different applications and properties.
Biological Activity
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused pyrazole and pyrimidine ring system. The synthesis of 6-bromopyrazolo[1,5-a]pyrimidin-3-amine typically involves multi-step processes that allow for the introduction of various substituents, enhancing its pharmacological properties. Recent studies have optimized synthetic routes to improve yield and purity while maintaining biological activity .
Mechanisms of Biological Activity
Inhibition of Kinases
One prominent area of research has focused on the inhibition of kinases. 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine has been shown to exhibit significant inhibitory activity against several kinases, including CK2 (Casein Kinase 2), which plays a crucial role in cell proliferation and survival. In vitro studies have demonstrated that this compound can inhibit CK2 with an IC50 value in the low nanomolar range .
Anticancer Properties
The anticancer potential of 6-bromopyrazolo[1,5-a]pyrimidin-3-amine has been explored through various assays. For instance, it has shown effectiveness against a range of cancer cell lines in the NCI-60 panel, indicating broad-spectrum anticancer activity . The compound's mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Emerging evidence suggests that compounds within this class may also possess neuroprotective properties. Studies indicate that 6-bromopyrazolo[1,5-a]pyrimidin-3-amine can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. This inhibition could potentially mitigate neuronal cell death and promote neuroprotection .
Table 1: Biological Activities of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CK2 Inhibition | CK2α | 8 | |
| Anticancer Activity | Various Cancer Cell Lines | Low Micromolar | |
| nSMase2 Inhibition | Human nSMase2 | Submicromolar |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the therapeutic potential of any drug candidate. Preliminary data indicate that 6-bromopyrazolo[1,5-a]pyrimidin-3-amine exhibits favorable absorption and distribution characteristics. However, toxicity assessments are ongoing to evaluate its safety profile in vivo .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, and how can reaction yields be optimized?
- Methodology : A representative synthesis involves Suzuki-Miyaura coupling of halogenated pyrazolo[1,5-a]pyrimidine precursors with boronic acids. For example, brominated intermediates are reacted with arylboronic acids (1.2 equiv.) under nitrogen in dioxane/water (3:1) with K₂CO₃ (2.5 equiv.) and Pd(PPh₃)₄ (0.15 equiv.) at 100°C for 4 hours. Post-reaction purification via silica gel chromatography (DCM:MeOH = 10:2) yields ~57% product . Optimization may include adjusting catalyst loading, solvent ratios, or reaction time.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodology : Structural confirmation relies on ¹H NMR (e.g., δ 10.29 ppm for NH protons), mass spectrometry (e.g., ESI-MS m/z 365.28 for derivatives), and elemental analysis. Advanced characterization may include 2D NMR (COSY, HSQC) to resolve coupling patterns and verify regiochemistry .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodology : Solubility tests in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–8) are critical. Stability studies under nitrogen atmosphere and at varying temperatures (e.g., 4°C vs. room temperature) prevent degradation. Purity is maintained via desiccation and inert storage .
Advanced Research Questions
Q. How can researchers address discrepancies in reported molecular weights or structural data for this compound?
- Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For example, reports a molecular weight of 202.69 g/mol, while lists 217.09 g/mol for a related compound. Resolve ambiguities by synthesizing the compound de novo and comparing spectral data with literature .
Q. What strategies are effective for designing bioactive derivatives of this scaffold in medicinal chemistry?
- Methodology : Functionalize the pyrimidine core via amidation (e.g., HATU/DIPEA coupling with acrylic acids) or substitution (e.g., replacing bromine with aryl/heteroaryl groups). Structure-activity relationship (SAR) studies guided by docking simulations (e.g., CRF1 receptor targeting as in ) can prioritize derivatives for biological screening .
Q. How can low yields in cross-coupling reactions involving this compound be mitigated?
- Methodology : Optimize palladium catalyst systems (e.g., switch from Pd(PPh₃)₄ to XPhos-Pd-G3) and employ microwave-assisted heating for faster reaction kinetics. Pre-activation of boronic acids via trifluoroborate salts may enhance coupling efficiency .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Use gradient elution in flash chromatography (e.g., DCM:MeOH from 10:1 to 5:1) or preparative HPLC with C18 columns. For hygroscopic derivatives, lyophilization after aqueous workup ensures high recovery .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting biological activity data for analogs of this compound?
- Methodology : Conduct dose-response assays (e.g., IC₅₀ determinations) in triplicate and validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Compare results with structurally characterized analogs (e.g., ’s CRF1 antagonist) to identify critical pharmacophores .
Q. What computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and charge distribution at the bromine site. Molecular electrostatic potential (MEP) maps predict regioselectivity in SNAr reactions .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇BrClN₄ | |
| Molecular Weight (g/mol) | 202.69 (Enamine Ltd) / 217.09* | |
| CAS Number | 232600-78-1 | |
| Purity | ≥95% | |
| Key ¹H NMR Shift (DMSO-d₆) | δ 10.29 (s, 1H, NH) |
*Note: Discrepancy in molecular weight requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
